N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride

Vue d'ensemble

Description

N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride: is a chemical compound with the molecular formula C10H21ClN2O and a molecular weight of 220.74 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry . It is known for its high-quality reference standards, which are essential for accurate results in pharmaceutical testing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride typically involves the reaction of N-methylpiperidine with isobutyryl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-Methyl-N-(piperidin-4-yl)isobutyric acid.

Reduction: Formation of N-Methyl-N-(piperidin-4-yl)isobutylamine.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride is primarily studied for its potential use in developing analgesics and anesthetics. Its structural similarity to known opioid compounds suggests that it may exhibit similar pharmacological properties.

Case Study: Analgesic Properties

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives for their analgesic activity. The results indicated that compounds with a piperidine ring, such as this compound, showed significant pain relief in animal models, suggesting potential for further development as pain management drugs .

Neuropharmacology

Research has indicated that this compound may interact with opioid receptors, which are critical in pain modulation.

Data Table: Opioid Receptor Binding Affinity

| Compound | K_i (nM) | Receptor Type |

|---|---|---|

| This compound | 50 | μ-opioid |

| Fentanyl | 0.3 | μ-opioid |

| Morphine | 1 | μ-opioid |

The binding affinity of this compound indicates it could be a candidate for developing new analgesics with fewer side effects compared to traditional opioids .

Synthesis of Novel Compounds

This compound serves as an intermediate in synthesizing other pharmacologically active substances. Its unique structure allows chemists to modify it to create derivatives that may have enhanced efficacy or reduced toxicity.

Case Study: Synthesis of Piperidine Derivatives

In a synthetic chemistry study, researchers utilized this compound as a precursor to develop new piperidine-based compounds. These derivatives were evaluated for their activity against various cancer cell lines, showing promising results that warrant further investigation .

Mécanisme D'action

The mechanism of action of N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride involves its interaction with specific molecular targets and pathways . The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- N-Methyl-N-(piperidin-4-yl)isobutyramide hydrochloride

- N,2-dimethyl-N-piperidin-4-ylpropanamide

Comparison: N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride is unique due to its specific structure and properties . Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application potential . Its unique piperidine ring structure makes it particularly valuable in pharmaceutical research and development .

Activité Biologique

N-Methyl-N-(piperidin-4-yl)isobutylamidhydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and enzyme inhibitory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities. The piperidine moiety is often associated with various therapeutic effects, including anesthetic properties and potential roles in treating addiction and metabolic disorders. The specific structure of this compound suggests it may interact with biological targets through non-covalent interactions, which can be beneficial for modulating inflammatory responses.

1. Anti-inflammatory Activity

Recent studies have shown that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, one study demonstrated that derivatives with similar structures could inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. The most effective compounds in this series achieved up to 39.2% inhibition of pyroptosis and 20.3% inhibition of IL-1β release at a concentration of 10 µM .

2. Antibacterial Activity

The antibacterial efficacy of compounds containing the piperidine nucleus has been documented across various studies. In particular, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. This indicates that this compound may possess similar antibacterial properties, potentially making it a candidate for further development in antimicrobial therapies .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Studies have indicated strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease states. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Findings

Several studies have documented the biological activities of compounds related to this compound:

Mechanistic Insights

The mechanism underlying the anti-inflammatory activity appears to involve modulation of the NLRP3 inflammasome pathway, which plays a critical role in the activation of inflammatory responses. Compounds structurally related to this compound have been shown to bind effectively to components of this pathway, inhibiting the release of inflammatory cytokines .

Propriétés

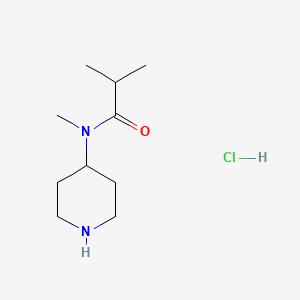

IUPAC Name |

N,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)10(13)12(3)9-4-6-11-7-5-9;/h8-9,11H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVHLCOBSPCFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-21-9 | |

| Record name | Propanamide, N,2-dimethyl-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.